2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(pentafluorophenyl)acetamide
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Overview
Description
2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a pentafluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-d]pyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrazolo[4,3-d]pyrimidine intermediate.
Attachment of the Pentafluorophenyl Group: This step involves the reaction of the intermediate with a pentafluorophenyl reagent, typically under conditions that promote electrophilic aromatic substitution.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the pyrazolo[4,3-d]pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or reduced ring systems.
Scientific Research Applications
2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes, receptors, and ion channels.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
Ion Channels: The compound may affect ion channel function, influencing cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-TETRAFLUOROPHENYL)ACETAMIDE
- **2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-TRIFLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features. The presence of the pentafluorophenyl group, in particular, imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H14F5N5O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-(2,6-diethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
InChI |
InChI=1S/C17H14F5N5O2S/c1-3-26-5-7-14(25-26)16(29)27(4-2)17(23-7)30-6-8(28)24-15-12(21)10(19)9(18)11(20)13(15)22/h5H,3-4,6H2,1-2H3,(H,24,28) |
InChI Key |
ZPCYQBKMBAFBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)CC |
Origin of Product |
United States |
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